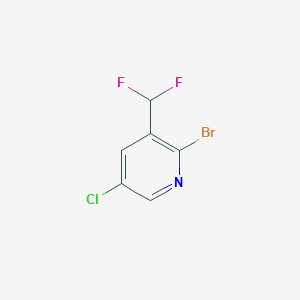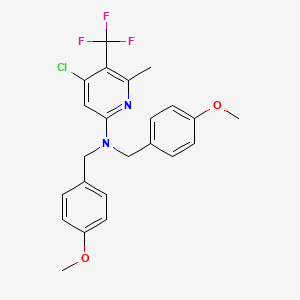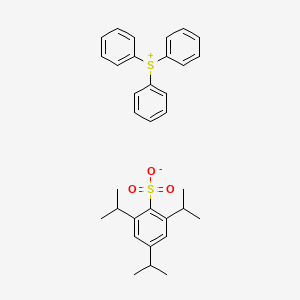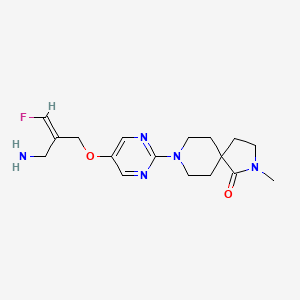![molecular formula C18H15N5 B13927190 4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1147015-34-6](/img/structure/B13927190.png)
4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a combination of indazole and pyrrolopyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
准备方法
The synthesis of 4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine involves multiple steps, typically starting with the preparation of the indazole and pyrrolopyrimidine intermediates. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the ethynyl linkage between the two moieties . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
化学反应分析
4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
科学研究应用
4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
作用机制
The mechanism of action of 4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole moiety and exhibit similar biological activities, including anticancer and anti-inflammatory properties.
Pyrrolopyrimidine derivatives: These compounds share the pyrrolopyrimidine moiety and are known for their roles in medicinal chemistry as enzyme inhibitors and receptor modulators.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and potential therapeutic applications compared to its individual components.
属性
CAS 编号 |
1147015-34-6 |
|---|---|
分子式 |
C18H15N5 |
分子量 |
301.3 g/mol |
IUPAC 名称 |
4-[2-(1-propan-2-ylindazol-7-yl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H15N5/c1-12(2)23-17-13(4-3-5-14(17)10-22-23)6-7-16-15-8-9-19-18(15)21-11-20-16/h3-5,8-12H,1-2H3,(H,19,20,21) |
InChI 键 |
VKMVWDGUSRCIGB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(C=CC=C2C#CC3=C4C=CNC4=NC=N3)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


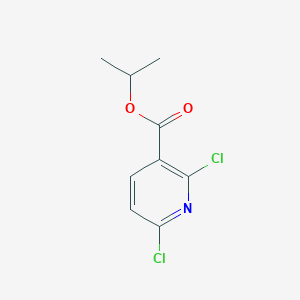

![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
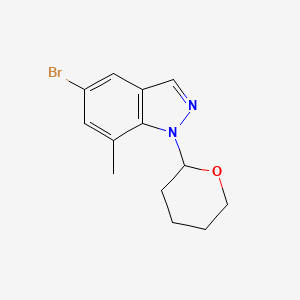
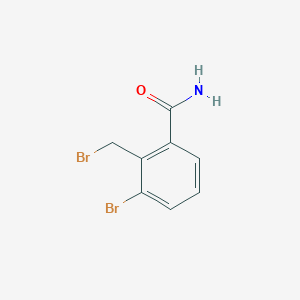
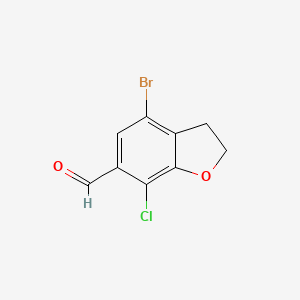

![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
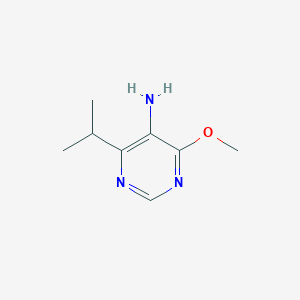
![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
